![molecular formula C12H22O3 B1654166 Cyclohexanemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, cis- CAS No. 211995-76-5](/img/structure/B1654166.png)
Cyclohexanemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, cis- is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexanemethanol, where the hydroxyl group is substituted with a tetrahydro-2H-pyran-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, cis- typically involves the reaction of cyclohexanemethanol with tetrahydro-2H-pyran-2-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the hydroxyl group of cyclohexanemethanol to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using batch or continuous flow reactors, where the reaction conditions are optimized for yield and purity. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, cis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tetrahydro-2H-pyran-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxaldehyde, while reduction will produce cyclohexanemethanol .
Applications De Recherche Scientifique
Cyclohexanemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, cis- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, fragrances, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of Cyclohexanemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, cis- involves its interaction with specific molecular targets and pathways. The tetrahydro-2H-pyran-2-yloxy group can act as a protecting group for hydroxyl functionalities, allowing selective reactions to occur at other sites in the molecule. This property is particularly useful in organic synthesis, where protecting groups are often employed to control reaction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A six-membered ring containing one oxygen atom, used as a solvent and intermediate in organic synthesis.
Cyclohexanemethanol: The parent compound, used in the synthesis of various organic molecules.
Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: A similar compound with a butanal backbone instead of cyclohexanemethanol.
Uniqueness
Cyclohexanemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, cis- is unique due to its combination of a cyclohexane ring and a tetrahydro-2H-pyran-2-yloxy group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Propriétés
IUPAC Name |
[4-(oxan-2-yloxy)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h10-13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVPDYTZZTZGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571839 |
Source


|
| Record name | {4-[(Oxan-2-yl)oxy]cyclohexyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211995-76-5 |
Source


|
| Record name | {4-[(Oxan-2-yl)oxy]cyclohexyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
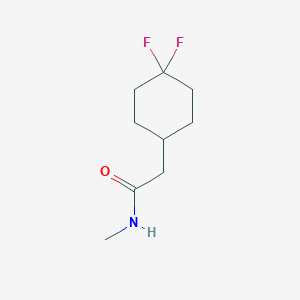
![Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1654085.png)
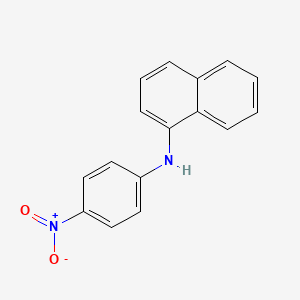
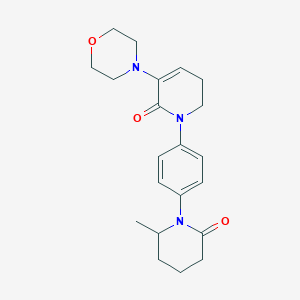
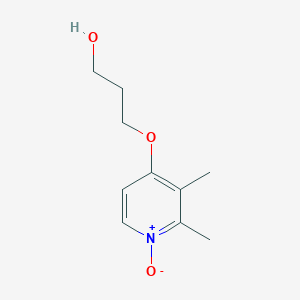
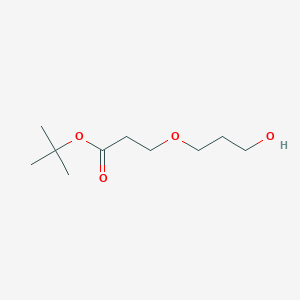
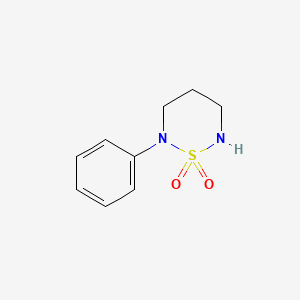
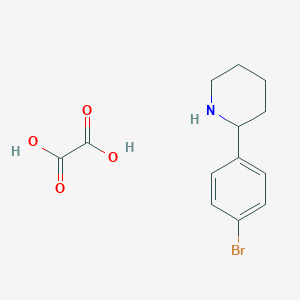
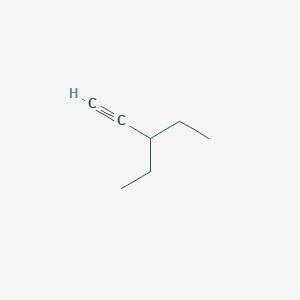
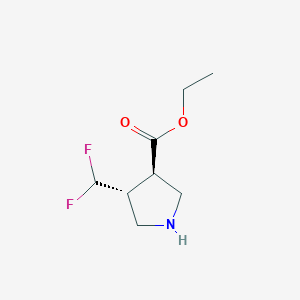
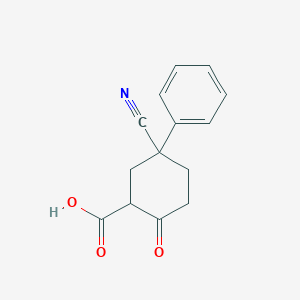
![2-[1-(Trifluoromethyl)cyclobutyl]ethanamine](/img/structure/B1654098.png)
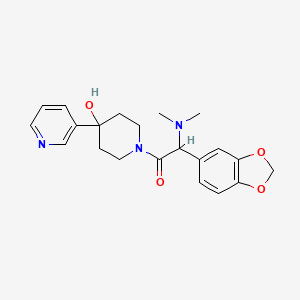
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-3H-purin-6-one](/img/structure/B1654102.png)
